molecular formula C8H12Cl2N2 B1455036 5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride CAS No. 351038-62-5

5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride

Katalognummer B1455036
CAS-Nummer: 351038-62-5
Molekulargewicht: 207.1 g/mol
InChI-Schlüssel: ZRMBMVOGUOPEAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride is a chemical compound with the molecular formula C8H10N2 . It’s a tetrahydro derivative of naphthyridine .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine involves a five-step sequence, which is a significant improvement over previously reported syntheses . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-1,7-naphthyridine is characterized by a tetrahydro-naphthyridine core . This structure has the potential to serve as a conformationally-locked analog of the pharmacologically active 2- (3-pyridyl)ethylamine core structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine include Heck-type vinylation of chloropyridine, formation of dihydronaphthyridine from 2-vinyl-3-acylpyridine mediated by ammonia, and ruthenium-catalyzed enantioselective transfer hydrogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydro-1,7-naphthyridine include a molecular weight of 134.18 g/mol, a topological polar surface area of 24.9 Ų, and a complexity of 114 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Wissenschaftliche Forschungsanwendungen

Improved Synthesis

  • The compound serves as a conformationally-locked analog of the pharmacologically active 2-(3-pyridyl)ethylamine core structure. An improved synthesis method via a five-step sequence has been developed, offering significant improvements over previous syntheses (Dow & Schneider, 2001).

Structural Formation and Analysis

  • Decahydro- and tetrahydronaphthyridines, including 5,6,7,8-tetrahydro-1,7-naphthyridine, have been prepared and analyzed using proton magnetic resonance spectroscopy and other methods to establish their structures (Armarego, 1967).
  • The synthesis of partially hydrogenated derivatives, such as 5,6,7,8-tetrahydro-1,7-naphthyridine-5-ol, has been explored to understand its chemical structure and properties (Messinger & Meyer-Barrientos, 1981).

Reactivity Studies

  • Research has been conducted on the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with various nucleophiles, leading to the formation of mono- and di-amino-substituted derivatives, and observing an unexpected rearrangement during synthesis (Sirakanyan et al., 2014).

Multicomponent Synthesis and Diversification

  • A multicomponent reaction involving alpha-(isocyano)acetamide, a homoallyl amine, and an aldehyde at room temperature has been used to synthesize and structurally diversify epoxy-tetrahydronaphthyridine, including 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives (Fayol & Zhu, 2005).

Analogues and Inhibitor Studies

  • Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines have been synthesized and evaluated as inhibitors of acetylcholinesterase, with some showing inhibition activities. This research included the development of analogues of huperzine A (Vanlaer et al., 2009).

Development of Inverse Agonists

  • The asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F, a potent Retinoid-Related Orphan Receptor γt (RORγt) inverse agonist, has been achieved. This synthesis represents the first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound (Tsuruoka et al., 2020).

Antivertigo Agent Synthesis

  • 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs have been synthesized for potential use as antivertigo agents, exploring different chemical modification techniques of pyridine derivatives (Shiozawa et al., 1984).

Library Synthesis for Antituberculosis Activity

  • The chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds has been used for library synthesis, screening for antituberculosis activity, and identifying lead compounds (Zhou et al., 2008).

Wirkmechanismus

Target of Action

The primary targets of 5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules, and the temperature. Understanding these influences can help optimize the use of the compound.

Eigenschaften

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c1-2-7-3-5-9-6-8(7)10-4-1;;/h1-2,4,9H,3,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMBMVOGUOPEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743377
Record name 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

351038-62-5
Record name 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride
Reactant of Route 3
Reactant of Route 3
5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride
Reactant of Route 4
5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride
Reactant of Route 5
Reactant of Route 5
5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride
Reactant of Route 6
Reactant of Route 6
5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.